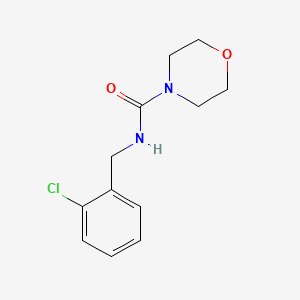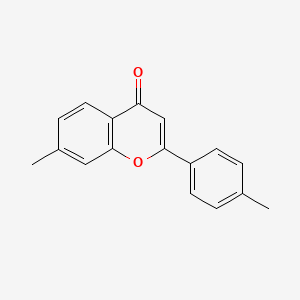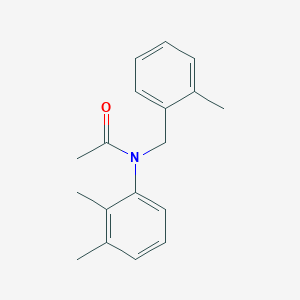
N-(2-chlorobenzyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(2-chlorobenzyl)-4-morpholinecarboxamide inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, N-(2-chlorobenzyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-morpholinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-chlorobenzyl)-4-morpholinecarboxamide inhibits the tyrosine kinase activity of EGFR, which leads to downstream signaling pathway inhibition. Physiologically, N-(2-chlorobenzyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis in cancer cells. N-(2-chlorobenzyl)-4-morpholinecarboxamide has also been shown to inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo studies. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-chlorobenzyl)-4-morpholinecarboxamide has some limitations. It is not specific to EGFR and can inhibit other tyrosine kinases. It also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-4-morpholinecarboxamide. One direction is to develop more specific EGFR inhibitors that have fewer off-target effects. Another direction is to study the combination of N-(2-chlorobenzyl)-4-morpholinecarboxamide with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of N-(2-chlorobenzyl)-4-morpholinecarboxamide in combination with immunotherapy is an area of active research. Finally, the development of N-(2-chlorobenzyl)-4-morpholinecarboxamide analogs with improved pharmacokinetic properties is another future direction.
Méthodes De Synthèse
N-(2-chlorobenzyl)-4-morpholinecarboxamide can be synthesized by reacting 2-chlorobenzylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(2-chlorobenzyl)-4-morpholinecarboxamide.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the tyrosine kinase activity of EGFR, which is overexpressed in many types of cancer, including breast, lung, and colon cancer. N-(2-chlorobenzyl)-4-morpholinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-2-1-3-10(11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUAAXJFMWHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)